(2-(2-Methoxypropan-2-yl)pyrimidin-4-yl)methanol
CAS No.: 1511203-24-9
Cat. No.: VC4261813
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1511203-24-9 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.223 |
| IUPAC Name | [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol |
| Standard InChI | InChI=1S/C9H14N2O2/c1-9(2,13-3)8-10-5-4-7(6-12)11-8/h4-5,12H,6H2,1-3H3 |
| Standard InChI Key | HHSRLGQRMKBEKQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=NC=CC(=N1)CO)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its IUPAC name, [2-(2-methoxypropan-2-yl)pyrimidin-4-yl]methanol, reflects the methoxypropan-2-yl group at position 2 and the hydroxymethyl group at position 4 of the pyrimidine core . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| SMILES | CC(C)(C1=NC=CC(=N1)CO)OC |
| InChI Key | HHSRLGQRMKBEKQ-UHFFFAOYSA-N |
| PubChem CID | 79198542 |
The three-dimensional structure features a planar pyrimidine ring with steric bulk introduced by the methoxypropan-2-yl group, which may influence intermolecular interactions in synthetic or biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
The primary synthesis route involves functionalizing a 4-substituted pyrimidine precursor. A reported method includes:
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Substrate Preparation: 4-Chloropyrimidine or 4-hydroxymethylpyrimidine as starting materials.
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Nucleophilic Substitution: Reaction with 2-methoxypropan-2-ol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) at 80–100°C.
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Purification: Column chromatography or recrystallization to isolate the product.
Reaction parameters critically affect yield and purity. For instance, prolonged heating (>12 hours) may degrade the hydroxymethyl group, necessitating optimized conditions.
Key Reaction Metrics
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–90°C |
| Catalyst Concentration | 5–10 mol% |
| Reaction Time | 8–10 hours |
| Yield | 60–75% (reported ranges) |
Research Gaps and Future Directions
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Bioactivity Profiling: No in vitro or in vivo studies have been published. Screening against cancer cell lines or microbial pathogens is warranted.
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Structural Optimization: Modifying the methoxypropan-2-yl or hydroxymethyl groups could enhance target selectivity.
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Safety Assessments: Acute and chronic toxicity studies are needed for industrial or pharmaceutical applications.
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